molecular formula C16H9Cl2NO B065407 6-Chloro-2-phenylquinoline-4-carbonyl chloride CAS No. 174636-77-2

6-Chloro-2-phenylquinoline-4-carbonyl chloride

Cat. No.: B065407
CAS No.: 174636-77-2
M. Wt: 302.2 g/mol
InChI Key: FKYJVJZXDKGVDO-UHFFFAOYSA-N
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Description

6-Chloro-2-phenylquinoline-4-carbonyl chloride (CAS: 883526-41-8) is a quinoline derivative with the molecular formula C₁₆H₉Cl₂NO and a molecular weight of 326.16 g/mol. Its structure features a quinoline core substituted with a chlorine atom at position 6, a phenyl group at position 2, and a reactive carbonyl chloride group at position 2. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of amides, esters, and heterocyclic compounds for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

6-chloro-2-phenylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO/c17-11-6-7-14-12(8-11)13(16(18)20)9-15(19-14)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYJVJZXDKGVDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80612701
Record name 6-Chloro-2-phenylquinoline-4-carbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174636-77-2
Record name 6-Chloro-2-phenyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174636-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-phenylquinoline-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of 6-Chloro-2-phenylquinoline-4-carboxylic Acid

The most widely adopted method involves treating 6-chloro-2-phenylquinoline-4-carboxylic acid with thionyl chloride under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine, forming the acyl chloride and releasing SO₂ and HCl as byproducts. A typical protocol includes:

  • Dissolving the carboxylic acid in methylene chloride or ethyl acetate.

  • Adding 1.5–2 molar equivalents of SOCl₂ dropwise under nitrogen atmosphere.

  • Refluxing at 40–42°C for 18–20 hours to ensure complete conversion.

Pyridine (3 molar equivalents) is often added to neutralize HCl, preventing side reactions such as hydrolysis or polymerization. This method achieves yields of 85–92%, with purity exceeding 95% as verified by HPLC.

Reaction Conditions and Optimization

Solvent Selection

The choice of solvent significantly affects reaction kinetics and product stability. Polar aprotic solvents like methylene chloride or chloroform are preferred due to their ability to dissolve both the carboxylic acid and SOCl₂ while stabilizing reactive intermediates. Ethyl acetate, though less polar, is used in industrial settings for easier post-reaction separation (Table 1).

Table 1: Solvent Performance in Acyl Chloride Synthesis

SolventDielectric ConstantReaction Time (h)Yield (%)Purity (%)
Methylene Chloride8.9318–209296
Chloroform4.8120–228894
Ethyl Acetate6.0224–268593

Temperature and Time

Elevated temperatures (40–80°C) accelerate the reaction but risk decomposition of the acyl chloride. Optimal conditions balance speed and stability:

  • 40–42°C : Ideal for methylene chloride systems, completing reactions in 18–20 hours.

  • 60–80°C : Required for less reactive solvents like benzene, though yields drop by 5–7% due to thermal degradation.

Industrial-Scale Production

Large-Scale Reactor Design

Industrial facilities utilize jacketed glass-lined reactors equipped with:

  • Automated feed systems for precise SOCl₂ addition.

  • Condensers to recover excess SOCl₂.

  • In-line FT-IR sensors to monitor reaction progress via carbonyl chloride peak formation (~1800 cm⁻¹).

Purification Protocols

Crude product is purified through:

  • Quenching : Pouring the reaction mixture into ice-cold sodium carbonate solution to neutralize residual SOCl₂.

  • Extraction : Separating the organic layer (methylene chloride) and drying over anhydrous Na₂SO₄.

  • Crystallization : Replacing methylene chloride with hexane to precipitate the acyl chloride, yielding 90–94% purity.

Alternative Chlorinating Agents

While thionyl chloride dominates industrial use, phosgene and PCl₅ offer niche advantages (Table 2).

Table 2: Comparison of Chlorinating Agents

AgentReaction Time (h)Yield (%)Safety ConcernsCost (USD/kg)
Thionyl Chloride18–2092Corrosive, SO₂ emissions12–15
Phosgene8–1089Extremely toxic, requires PPE25–30
PCl₅24–2684Moisture-sensitive8–10
  • Phosgene : Reduces reaction time by 50% but necessitates stringent safety measures due to high toxicity.

  • PCl₅ : Cost-effective but prone to hydrolysis, requiring anhydrous conditions and leading to lower yields .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-phenylquinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form 6-Chloro-2-phenylquinoline-4-carboxylic acid.

    Reduction: The compound can be reduced to form 6-Chloro-2-phenylquinoline-4-methanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

    Hydrolysis: Water or aqueous solutions of bases such as sodium hydroxide (NaOH) are used under ambient or slightly elevated temperatures.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions to prevent side reactions.

Major Products Formed

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    6-Chloro-2-phenylquinoline-4-carboxylic acid: Formed from hydrolysis.

    6-Chloro-2-phenylquinoline-4-methanol: Formed from reduction.

Scientific Research Applications

Chemistry

6-Chloro-2-phenylquinoline-4-carbonyl chloride serves as an intermediate in synthesizing various quinoline derivatives. These derivatives are crucial in developing pharmaceuticals and agrochemicals due to their diverse biological activities .

Biology

The compound has been studied for its potential biological activities , including:

  • Antimicrobial Activity: Derivatives exhibit effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties: It can induce apoptosis in cancer cells, disrupting cellular processes through DNA intercalation .
  • Antiviral Effects: Some derivatives have shown promise in inhibiting viral replication, particularly against coronaviruses like SARS-CoV-2 .

Medicine

Research indicates potential applications in developing new therapeutic agents for treating infectious diseases and cancer. The compound's reactivity allows it to form various derivatives that can target specific biological pathways.

Industry

In industrial applications, it is utilized in synthesizing specialty chemicals and materials, including dyes and pigments. Its high reactivity makes it suitable for producing complex organic compounds.

Antimicrobial Activity

Research indicates that quinoline derivatives can effectively combat bacterial strains. For instance, modifications at the ortho-position of the phenyl group significantly enhance antibacterial efficacy against S. aureus.

Anticancer Activity

In vitro studies have demonstrated that this compound induces cytotoxicity in breast cancer cells at low concentrations (IC₅₀ = 10 µM), mediated through apoptosis pathways involving caspase activation .

Case Studies

Case Study 1: Antibacterial Evaluation
A series of synthesized quinoline derivatives were tested against standard bacterial strains using the agar diffusion method. Results indicated that shorter side chains significantly improved antibacterial activity against S. aureus.

Case Study 2: Anticancer Activity
In a study focusing on breast cancer cell lines, this compound showed cytotoxic effects at concentrations as low as 10 µM. Mechanistic studies suggested that apoptosis was induced via mitochondrial dysfunction and caspase activation.

CompoundActivity TypeTarget Bacteria/CellsIC₅₀ (µM)
This compoundAntibacterialS. aureus15
This compoundAnticancerBreast Cancer Cells10

Mechanism of Action

The mechanism of action of 6-Chloro-2-phenylquinoline-4-carbonyl chloride is primarily related to its reactivity as an acyl chloride. The compound can react with nucleophiles to form various derivatives, which may exhibit biological activities. The molecular targets and pathways involved depend on the specific derivative formed and its interaction with biological systems. For example, quinoline derivatives are known to interact with DNA, enzymes, and cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Analogs with Substituent Variations on the Phenyl Ring

Several analogs modify the phenyl group at position 2, altering electronic and steric properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
6-Chloro-2-(p-tolyl)quinoline-4-carbonyl chloride 4-Methylphenyl C₁₇H₁₁Cl₂NO 340.18 Enhanced lipophilicity (logP ~6.3)
6-Chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride Pyridinyl C₁₅H₈Cl₂N₂O 327.15 Improved solubility in polar solvents
6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride 4-Methoxyphenyl C₁₇H₁₁Cl₂NO₂ 356.18 Electron-donating group increases electrophilic reactivity
  • Key Insights: The p-tolyl derivative (4-methylphenyl) exhibits higher lipophilicity, making it suitable for membrane-permeable drug candidates . The methoxy group in the 4-methoxyphenyl variant increases electron density on the quinoline ring, accelerating nucleophilic substitution reactions .

Functional Group Modifications at Position 4

Replacing the carbonyl chloride group with other functionalities significantly alters reactivity and applications:

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Reactivity/Applications Reference
6-Chloro-2-phenylquinoline-4-carboxylic acid Carboxylic acid C₁₆H₁₀ClNO₂ 307.71 Forms salts; used in coordination chemistry
6-Chloro-3-ethoxycarbonyl-2-methyl-4-phenylquinoline Ethoxycarbonyl C₁₉H₁₆ClNO₂ 325.79 Ester derivatives for prodrug design
6-Chloro-4-hydrazino-2-methylquinoline hydrochloride Hydrazine C₁₁H₁₁ClN₃·HCl 264.14 Precursor for heterocyclic synthesis (e.g., pyrazoles)
  • Key Insights :
    • The carboxylic acid derivative is less reactive than the carbonyl chloride but forms stable metal complexes, useful in catalysis .
    • Ethoxycarbonyl groups reduce electrophilicity, making the compound safer to handle while retaining utility in esterification reactions .
    • Hydrazine derivatives enable cyclocondensation reactions to form nitrogen-rich heterocycles, such as pyrazoles and triazoles .

Structural Modifications on the Quinoline Core

Additional substituents on the quinoline core influence physicochemical properties:

Compound Name Core Substituent Molecular Formula Molecular Weight (g/mol) Notable Characteristics Reference
6-Chloro-2,4-diphenylquinoline Phenyl at position 4 C₂₁H₁₄ClN 315.80 High lipophilicity (logP = 6.22)
6-Chloro-2-methyl-4-phenylquinoline-3-carboxylate Methyl and carboxylate C₁₈H₁₃ClNO₂ 324.76 Enhanced stability under acidic conditions
  • Key Insights :
    • The diphenyl analog (positions 2 and 4) shows increased aromatic stacking in crystallography, favoring π-π interactions in solid-state structures .
    • Methyl groups at position 2 improve steric hindrance, reducing undesired side reactions during synthesis .

Physicochemical and Reactivity Comparisons

Melting Points and Stability

  • 6-Chloro-2-phenylquinoline-4-carbonyl chloride: No direct melting point reported, but analogs like 2-phenylquinoline-4-carboxyl chloride derivatives exhibit high melting points (e.g., 215–232°C for carbamide condensates) .
  • 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline: Crystallizes in a monoclinic system (space group P2₁/n) with unit cell dimensions a = 10.59 Å, b = 8.29 Å, c = 19.19 Å, indicating dense molecular packing .

Reactivity Trends

  • Carbonyl chloride undergoes rapid nucleophilic acyl substitution with amines, alcohols, and hydrazines, forming amides, esters, and hydrazides, respectively .
  • Carboxylic acids require activation (e.g., via DCC) for similar reactions, while esters are less reactive but hydrolyzable under basic conditions .

Biological Activity

6-Chloro-2-phenylquinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its chloro substituent and carbonyl chloride functional group, which contribute to its reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms, synthetic routes, and research findings.

The molecular formula for this compound is C16H12ClNOC_{16}H_{12}ClNO with a molecular weight of approximately 288.73 g/mol. The synthesis typically involves the chlorination of 2-phenylquinoline-4-carboxylic acid using thionyl chloride (SOCl₂) under reflux conditions, which effectively converts the carboxylic acid to the corresponding acyl chloride.

The biological activity of this compound is primarily attributed to its reactivity as an acyl chloride. This compound can undergo various nucleophilic substitution reactions with amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters respectively. The resulting derivatives may exhibit distinct biological activities depending on their structure and the specific biological targets they interact with.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

1. Antimicrobial Activity
Studies have shown that derivatives of quinoline compounds demonstrate significant antimicrobial properties. For instance, in vitro evaluations have indicated that certain derivatives exhibit effectiveness against various strains of bacteria including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The antibacterial activity is often enhanced by structural modifications at the ortho-position of the phenyl group .

2. Anticancer Properties
Quinoline derivatives are known for their anticancer potential. Research has demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving DNA intercalation and enzyme inhibition. These interactions can disrupt cellular processes, leading to reduced proliferation of cancer cells .

3. Antiviral Effects
Some studies have explored the antiviral properties of quinoline derivatives, suggesting that they may inhibit viral replication by interfering with viral enzymes or cellular receptors involved in viral entry.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Antibacterial Evaluation
A series of synthesized quinoline derivatives were tested against standard bacterial strains using the agar diffusion method. The results indicated that modifications to the side chains significantly influenced antibacterial efficacy. For example, compounds with shorter side chains demonstrated superior activity against S. aureus compared to longer chains .

Case Study 2: Anticancer Activity
In a study focusing on cancer cell lines, this compound was shown to induce cytotoxicity in breast cancer cells at concentrations as low as 10 µM. Mechanistic studies suggested that this effect was mediated through apoptosis pathways involving caspase activation and mitochondrial dysfunction.

CompoundActivity TypeTarget Bacteria/CellsIC50 (µM)
This compoundAntibacterialS. aureus15
This compoundAnticancerBreast Cancer Cells10

Q & A

Basic: What are the standard synthetic routes for preparing 6-chloro-2-phenylquinoline-4-carbonyl chloride, and what purity thresholds are critical for downstream applications?

Methodological Answer:
The compound is typically synthesized via Friedländer condensation, starting from substituted anilines and β-keto esters. A key intermediate, 6-chloro-2-phenylquinoline-4-carboxylic acid, is first prepared and then converted to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions . Purity >95% (HPLC) is essential to avoid side reactions in subsequent coupling steps (e.g., amide bond formation). Impurities such as unreacted carboxylic acid or residual solvents (e.g., DCM) must be monitored via NMR and LC-MS .

Basic: How can researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer:
Stability studies should include:

  • Thermal stability: Thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures (typically >150°C for quinoline derivatives) .
  • Hydrolytic sensitivity: Monitor hydrolysis kinetics in aqueous buffers (pH 2–10) via UV-Vis spectroscopy, as the acyl chloride group is prone to hydrolysis. Storage recommendations: anhydrous conditions at -20°C in desiccated amber vials .

Advanced: How do crystallographic data inform the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) reveals planar quinoline rings and bond lengths critical for reactivity. For example:

  • The C-Cl bond length (1.73–1.75 Å) in the quinoline ring indicates potential for nucleophilic aromatic substitution (SNAr) at the 6-position .
  • The carbonyl chloride group (C=O stretching at ~1770 cm⁻¹ in IR) shows electron-withdrawing effects, activating the quinoline core for electrophilic reactions. Computational studies (DFT) can predict regioselectivity in cross-coupling reactions .

Advanced: What analytical methods resolve contradictions in reported yields for Sonogashira coupling reactions using this compound?

Methodological Answer:
Yield discrepancies (e.g., 40–75% in literature) may arise from:

  • Catalyst choice: Pd(PPh₃)₄ vs. PdCl₂(dppf). Screen catalysts and ligands (e.g., XPhos) to optimize turnover.
  • Moisture sensitivity: Use Schlenk-line techniques to exclude water, monitored via Karl Fischer titration.
  • Byproduct analysis: LC-MS and ¹³C NMR can detect acetylene homocoupling byproducts. Yield improvements (up to 82%) are achievable with microwave-assisted synthesis (80°C, 30 min) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE): Acid-resistant gloves (e.g., nitrile), full-face shields, and fume hoods are mandatory due to lachrymatory and corrosive hazards .
  • Spill management: Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite).
  • Waste disposal: Segregate halogenated waste and incinerate at >850°C to prevent dioxin formation .

Advanced: How does substituent variation on the phenyl ring (e.g., electron-donating/-withdrawing groups) impact the compound’s photophysical properties?

Methodological Answer:

  • UV-Vis/fluorescence: Electron-withdrawing groups (e.g., -NO₂) redshift absorption (λmax 320→350 nm) due to enhanced conjugation.
  • Quantum yield: Measured via integrating sphere; methoxy substituents increase fluorescence yield (Φ = 0.45 vs. 0.12 for chloro derivatives) by reducing non-radiative decay .
  • TD-DFT modeling: Predicts excited-state charge transfer, validated by transient absorption spectroscopy .

Basic: What chromatographic methods are optimal for purifying this compound and its intermediates?

Methodological Answer:

  • Normal-phase silica chromatography: Use hexane/ethyl acetate gradients (10:1→3:1) for intermediates like 6-chloro-2-phenylquinoline-4-carboxylic acid.
  • Reverse-phase HPLC: C18 columns with acetonitrile/water (0.1% TFA) for final purification. Retention time ~12.5 min at 1.0 mL/min .

Advanced: How can researchers leverage structural analogs (e.g., 6-chloro-4-methoxyquinoline derivatives) to infer SAR for antimicrobial activity?

Methodological Answer:

  • Minimum inhibitory concentration (MIC) assays: Compare analogs with varied substituents (e.g., 6-Cl vs. 6-F) against Gram-positive bacteria.
  • Molecular docking: Target DNA gyrase (PDB: 1KZN) to predict binding affinity. The 4-carbonyl chloride group enhances interactions with Lys103 via hydrogen bonding .
  • LogP optimization: Adjust lipophilicity (measured via shake-flask method) to balance membrane permeability and solubility .

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